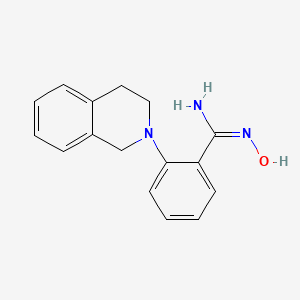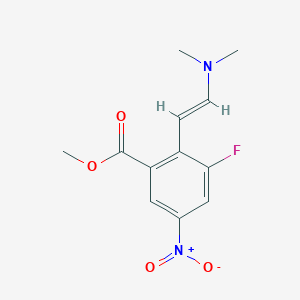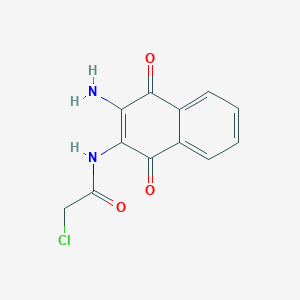
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N'-hydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide is a complex organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a dihydroisoquinoline ring fused to a benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylanilines with ketones under Brønsted acid-mediated or Lewis acid-catalyzed conditions . The reaction is carried out in ethanol at reflux temperature, using p-toluenesulfonic acid monohydrate as a promoter. Alternatively, the reaction can be catalyzed by FeCl3 in toluene at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer.
Biological Research: The compound is evaluated for its antifungal properties against phytopathogenic fungi.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as a precursor in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, occupying the oxyanion hole with its carboxylate group and fitting into the hydrophobic pocket with its dihydroisoquinoline moiety . This binding inhibits the enzyme’s activity, which is crucial in the metabolism of certain steroids and prostaglandins.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is also an inhibitor of aldo-keto reductase AKR1C3 and shares a similar dihydroisoquinoline structure.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds exhibit antifungal activity and are structurally related to the benzimidamide.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N’-hydroxybenzimidamide is unique due to its specific interaction with the AKR1C3 enzyme and its potential applications in cancer therapy. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18) |
InChI Key |
VZCITDIJNSOOHJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3/C(=N\O)/N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)



![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)

![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)


